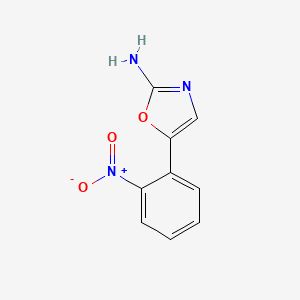

5-(2-Nitrophenyl)oxazol-2-amine

説明

5-(2-Nitrophenyl)oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with a 2-nitrophenyl group at the 5-position and an amine group at the 2-position. A notable synthesis route involves a one-pot reaction of azide and isothiocyanate derivatives in 1,4-dioxane with triphenylphosphine, yielding the product in 70% efficiency. The compound exhibits a high melting point (250–251°C), consistent with its crystalline stability, and its structure is confirmed by NMR (e.g., δ 10.70 ppm for the NH proton) and HRMS data .

特性

分子式 |

C9H7N3O3 |

|---|---|

分子量 |

205.17 g/mol |

IUPAC名 |

5-(2-nitrophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H7N3O3/c10-9-11-5-8(15-9)6-3-1-2-4-7(6)12(13)14/h1-5H,(H2,10,11) |

InChIキー |

GUYGDNHNUVQRGN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)N)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method allows for the formation of the oxazole ring through a [3+2] cycloaddition reaction.

Industrial Production Methods

Industrial production of 5-(2-Nitrophenyl)oxazol-2-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(2-Nitrophenyl)oxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

科学的研究の応用

5-(2-Nitrophenyl)oxazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.

作用機序

The mechanism of action of 5-(2-Nitrophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The oxazole ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to target molecules .

類似化合物との比較

Comparison with Similar Oxazol-2-amine Derivatives

Structural and Physical Properties

The table below compares 5-(2-Nitrophenyl)oxazol-2-amine with structurally related oxazol-2-amine derivatives:

Key Observations :

- Substituent Effects : The 2-nitrophenyl group in the target compound contributes to its high melting point (>250°C), likely due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking). In contrast, chlorobenzyl-substituted analogs (e.g., 5e ) exhibit lower melting points (~160°C), suggesting reduced crystallinity.

- Electronic Effects: The nitro group’s electron-withdrawing nature enhances the oxazole ring’s electrophilicity, which may influence reactivity in further functionalization.

Comparison with Oxadiazole Analogs

Oxadiazole derivatives, though distinct in heterocyclic core structure, share functional similarities with oxazol-2-amine compounds. For example:

| Compound | Heterocycle | Substituents | Key Properties |

|---|---|---|---|

| 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | 3-Nitrophenyl | GHS hazard data available; CAS 7659-02-1 |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | 4-Nitrophenyl | Molecular formula C₈H₆N₄O₃; SMILES includes N+[O-] |

Key Observations :

- Stability : Oxadiazoles generally exhibit lower thermal stability compared to oxazoles due to reduced aromaticity.

- Biological Relevance : Oxadiazoles are often explored as bioisosteres for carboxylate groups, whereas oxazol-2-amine derivatives (e.g., compound 29 ) are studied as kinase inhibitors.

生物活性

5-(2-Nitrophenyl)oxazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Molecular Structure:

- Molecular Formula: C10H8N2O3

- Molecular Weight: 204.18 g/mol

- IUPAC Name: 5-(2-nitrophenyl)-1,3-oxazol-2-amine

The biological activity of 5-(2-nitrophenyl)oxazol-2-amine is primarily attributed to its ability to interact with various biological targets. The nitrophenyl moiety is known to enhance the compound's reactivity and affinity towards nucleophiles, which may play a crucial role in its mechanism of action.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolic pathways.

- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.

- Reactive Oxygen Species (ROS) Generation: The nitro group can facilitate the generation of ROS, contributing to oxidative stress in target cells.

Antimicrobial and Anticancer Properties

Numerous studies have evaluated the antimicrobial and anticancer properties of 5-(2-nitrophenyl)oxazol-2-amine:

Case Studies

-

Antimicrobial Study:

In a study examining the antimicrobial effects against Escherichia coli and Staphylococcus aureus, 5-(2-nitrophenyl)oxazol-2-amine displayed significant inhibition at concentrations ranging from 15 to 30 µM. The compound's mechanism was linked to disruption of bacterial cell wall synthesis and function. -

Anticancer Activity:

A cytotoxicity assay performed on HeLa and MCF7 cell lines revealed that the compound exhibited IC50 values between 20 and 50 µM, indicating moderate effectiveness against these cancer types. The study suggested that the compound induces apoptosis through ROS-mediated pathways.

Research Findings

Recent research has highlighted the potential for further development of 5-(2-nitrophenyl)oxazol-2-amine as a lead compound for drug discovery:

- Structure-Activity Relationship (SAR): Modifications on the oxazole ring and nitrophenyl substituents have been explored to enhance potency and selectivity against specific targets.

- Combination Therapy: Preliminary studies indicate that combining this compound with existing antibiotics or chemotherapeutics may yield synergistic effects, improving overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。